molecular formula C17H13NO3 B8808570 N-[4-(1,3-Dioxo-indan-2-yl)-phenyl]-acetamide CAS No. 1156-76-9

N-[4-(1,3-Dioxo-indan-2-yl)-phenyl]-acetamide

Cat. No.: B8808570
CAS No.: 1156-76-9
M. Wt: 279.29 g/mol
InChI Key: RJZOMGNCKJOBPE-UHFFFAOYSA-N
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Description

N-[4-(1,3-Dioxo-indan-2-yl)-phenyl]-acetamide is a useful research compound. Its molecular formula is C17H13NO3 and its molecular weight is 279.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

1156-76-9

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

N-[4-(1,3-dioxoinden-2-yl)phenyl]acetamide

InChI

InChI=1S/C17H13NO3/c1-10(19)18-12-8-6-11(7-9-12)15-16(20)13-4-2-3-5-14(13)17(15)21/h2-9,15H,1H3,(H,18,19)

InChI Key

RJZOMGNCKJOBPE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O

solubility

39 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of (4-acetylamino-phenyl)-acetic acid (15 g, Reference Example 15) phthallic anhydride (15.8 g) and triethylamine (42.3 mL) was heated at 70° C. for 3 minutes then treated with acetic anhydride (105.8 mL). The mixture was heated on a steam bath at approximately 70° C. until evolution of carbon dioxide ceased. The resulting deep red solution was evaporated and the residue was treated with water (750 mL) then heated on a steam bath for 2 hours. The insoluble material was filtered, dried under vacuum and then subjected to chromatography on silica eluting with mixtures of dichloromethane and methanol (99:5 to 50:50, v/v) to give the title compound.
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
anhydride
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
42.3 mL
Type
solvent
Reaction Step One
Quantity
105.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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